3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C13H14FNO2 It is characterized by the presence of a fluorine atom, a methoxy group, and a pyrrolyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolyl Group: The pyrrolyl group can be synthesized through the reaction of a suitable precursor with a pyrrole derivative.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications:
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Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Properties
Molecular Formula |
C13H14FNO2 |
---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C13H14FNO2/c1-15-7-3-4-11(15)13(16)9-5-6-12(17-2)10(14)8-9/h3-8,13,16H,1-2H3 |
InChI Key |
IUDKEUQXRIWGNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC(=C(C=C2)OC)F)O |
Origin of Product |
United States |
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